

Protocol for Measuring CPT-1 Mediated Respiration in Permeabilized Cells

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Compound of Interest

Compound Name: Palmitoyl Carnitine

Cat. No.: B1678354

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Palmitoyltransferase-1 (CPT-1) is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation.^{[1][2][3][4][5]} The study of CPT-1 mediated respiration is crucial for understanding cellular metabolism in various physiological and pathological states, including metabolic diseases and cancer. This document provides a detailed protocol for measuring CPT-1 dependent respiration in permeabilized cells using extracellular flux analysis, allowing for the direct assessment of mitochondrial function.

In this protocol, the plasma membrane of cultured cells is selectively permeabilized, leaving the mitochondrial membranes intact. This allows for the direct delivery of substrates and inhibitors to the mitochondria, enabling the specific measurement of fatty acid oxidation (FAO).

Signaling Pathway and Experimental Workflow

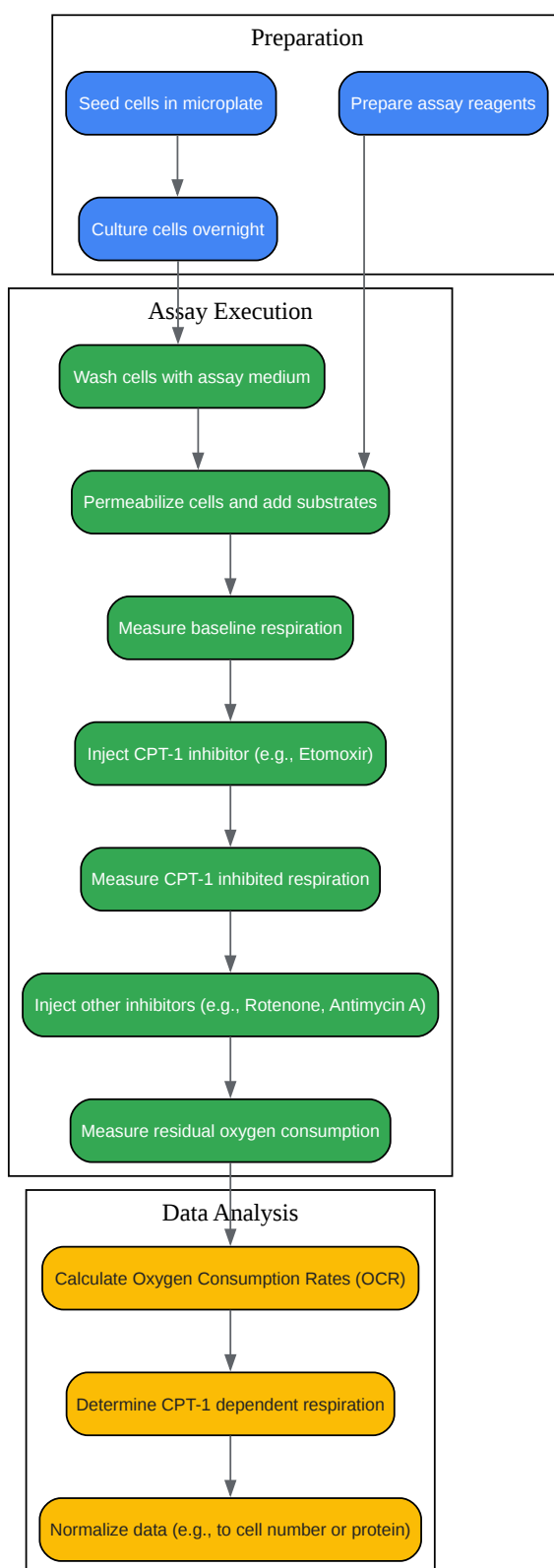
CPT-1 Mediated Fatty Acid Transport and Oxidation Pathway

The following diagram illustrates the pathway of long-chain fatty acid transport into the mitochondria via the CPT system and its subsequent entry into β -oxidation.

Caption: CPT-1 pathway for fatty acid transport into mitochondria.

Experimental Workflow for Measuring CPT-1 Respiration

The following diagram outlines the key steps involved in the preparation and execution of the CPT-1 mediated respiration assay in permeabilized cells.



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Caption: Workflow for CPT-1 mediated respiration measurement.

Experimental Protocols

This protocol is adapted for use with an extracellular flux analyzer, such as the Seahorse XF Analyzer.

Reagents and Materials

Table 1: Reagents and Recommended Concentrations

Reagent	Stock Concentration	Final Concentration	Purpose
Permeabilizing Agent			
Digitonin	5 mg/mL in DMSO	20 µg/mL	Selectively permeabilizes the plasma membrane.
Saponin	5 mg/mL in water	25 µg/mL	Alternative permeabilizing agent.
Substrates			
Palmitoyl-CoA	10 mM in water	25 µM	CPT-1 substrate.
L-Carnitine	100 mM in water	2 mM	Co-substrate for CPT-1.
Malate	1 M in water	2 mM	Supports TCA cycle activity.
ADP	100 mM in water	1-4 mM	Stimulates oxidative phosphorylation (State 3 respiration).
Inhibitors			
Etomoxir	10 mM in DMSO	40 µM	Specific inhibitor of CPT-1.
Rotenone	2 mM in DMSO	2 µM	Complex I inhibitor.
Antimycin A	2 mM in DMSO	2 µM	Complex III inhibitor.
Assay Medium			
MAS Buffer (1x)	N/A	N/A	Mitochondrial assay solution.

Note: The optimal concentration of the permeabilizing agent and substrates should be determined empirically for each cell type.

Cell Culture and Seeding

- Seed adherent cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
- Culture cells overnight in a standard incubator (37°C, 5% CO₂).

Assay Procedure

- Prepare Reagents: Thaw all stock solutions and prepare fresh working solutions in the mitochondrial assay solution (MAS).
- Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF calibrant overnight in a non-CO₂ incubator at 37°C.
- Prepare Assay Plate:
 - Remove the cell culture medium from the wells.
 - Wash the cells twice with pre-warmed MAS buffer.
 - Add the final volume of pre-warmed MAS buffer containing the permeabilizing agent (e.g., digitonin) and substrates (Palmitoyl-CoA, L-Carnitine, Malate, and ADP) to each well.
- Incubate: Incubate the plate at 37°C for 5-10 minutes to allow for plasma membrane permeabilization.
- Run the Assay:
 - Place the cell culture plate into the extracellular flux analyzer.
 - Equilibrate the plate and begin the assay protocol.
 - Baseline Respiration: Measure the basal oxygen consumption rate (OCR) for 3-4 cycles. This represents the maximal fatty acid-driven respiration.
 - CPT-1 Inhibition: Inject Etomoxir to inhibit CPT-1 and measure the OCR for 3-4 cycles. The decrease in OCR represents CPT-1 dependent respiration.

- Inhibition of Electron Transport Chain (ETC): Inject Rotenone and Antimycin A to inhibit Complex I and III, respectively. Measure the OCR for 2-3 cycles to determine non-mitochondrial oxygen consumption.

Data Presentation and Analysis

The oxygen consumption rates are measured in pmol/min. The data can be summarized and analyzed as follows:

- Calculate Basal Respiration: Average the OCR measurements before the injection of any inhibitors.
- Calculate CPT-1 Independent Respiration: Average the OCR measurements after the injection of Etomoxir.
- Calculate Non-Mitochondrial Respiration: Average the OCR measurements after the injection of Rotenone and Antimycin A.
- Calculate CPT-1 Mediated Respiration:
 - $\text{CPT-1 Mediated OCR} = (\text{Basal Respiration}) - (\text{CPT-1 Independent Respiration})$
- Normalize Data: Normalize the OCR values to cell number or total protein content per well.

Table 2: Representative Data for CPT-1 Mediated Respiration

Measurement	OCR (pmol/min)	Standard Deviation
Baseline Respiration (Palmitoyl-CoA + L-Carnitine)	250	± 20
After Etomoxir Injection (CPT-1 Inhibition)	80	± 10
After Rotenone/Antimycin A Injection	30	± 5
Calculated CPT-1 Dependent Respiration	170	± 22.4

Conclusion

This protocol provides a robust method for the specific measurement of CPT-1 mediated respiration in permeabilized cells. The use of an extracellular flux analyzer allows for real-time, high-throughput analysis of mitochondrial function. This assay is a valuable tool for researchers investigating fatty acid metabolism and for the screening of potential therapeutic compounds that target CPT-1. The strengths of this approach include its ease of use, speed, and the breadth of analysis possible, while a drawback is the loss of physiological regulation found in intact cell systems.

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